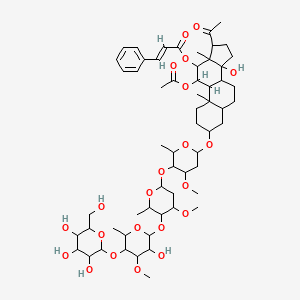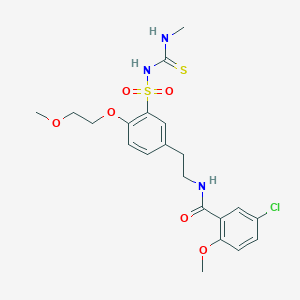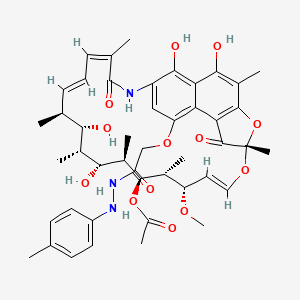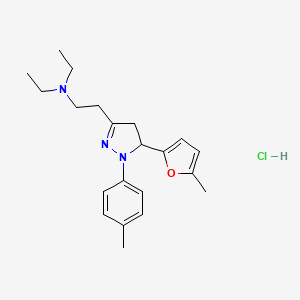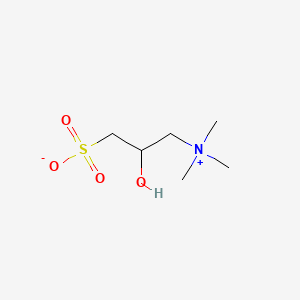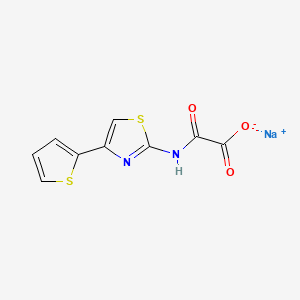
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt is a complex organic compound that features a thiazole ring and a thiophene ring These heterocyclic structures are known for their significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where a thiazole derivative is reacted with a thiophene derivative in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as nano-catalysis and green chemistry approaches are employed to improve selectivity, reduce waste, and enhance the overall efficiency of the production process .
化学反応の分析
Types of Reactions
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
作用機序
The mechanism of action of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Thiazolidine derivatives: Known for their diverse therapeutic and pharmaceutical activities.
Thiophene derivatives: Used in various chemical and biological applications.
Uniqueness
What sets acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt apart is its unique combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in both research and industrial applications .
特性
CAS番号 |
83089-55-8 |
|---|---|
分子式 |
C9H5N2NaO3S2 |
分子量 |
276.3 g/mol |
IUPAC名 |
sodium;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C9H6N2O3S2.Na/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1 |
InChIキー |
WASWDGJWDFNTQL-UHFFFAOYSA-M |
正規SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



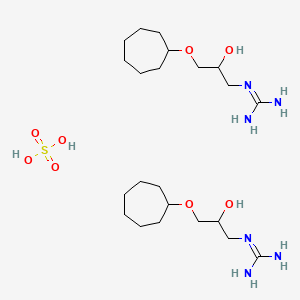

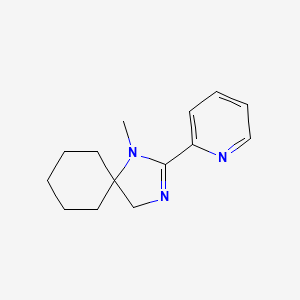
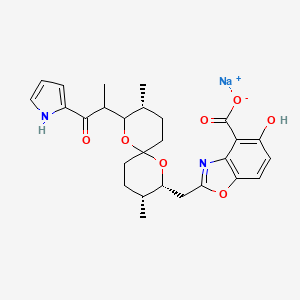
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
